[4-(3-methoxypropyl)oxan-4-yl]methanol
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Overview
Description
[4-(3-methoxypropyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C10H20O3 It features a tetrahydropyran ring substituted with a methoxypropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of [4-(3-methoxypropyl)oxan-4-yl]methanol typically begins with commercially available starting materials such as tetrahydropyran and 3-methoxypropyl bromide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(3-methoxypropyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of [4-(3-methoxypropyl)oxan-4-yl]methanal or [4-(3-methoxypropyl)oxan-4-yl]methanoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted oxan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacokinetic properties.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Potential use in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism by which [4-(3-methoxypropyl)oxan-4-yl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxypropyl group can enhance lipophilicity, affecting the compound’s distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
[4-(3-hydroxypropyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
[4-(3-ethoxypropyl)oxan-4-yl]methanol: Ethoxy group instead of a methoxy group.
[4-(3-methoxypropyl)oxan-4-yl]ethanol: Ethanol group instead of a methanol group.
Uniqueness
Methoxy Group: The presence of the methoxy group in [4-(3-methoxypropyl)oxan-4-yl]methanol can influence its reactivity and interactions compared to its analogs.
Hydroxymethyl Group: The hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview of this compound covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial fields
Properties
CAS No. |
1492004-52-0 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C10H20O3/c1-12-6-2-3-10(9-11)4-7-13-8-5-10/h11H,2-9H2,1H3 |
InChI Key |
FTPJFTLNXCSUPK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCOCC1)CO |
Purity |
95 |
Origin of Product |
United States |
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